({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate
Brand Name:
Vulcanchem
CAS No.:
1794741-91-5
VCID:
VC11877714
InChI:
InChI=1S/C19H18F3NO3/c1-2-13-7-9-14(10-8-13)18(25)26-12-17(24)23-11-15-5-3-4-6-16(15)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24)
SMILES:
CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Molecular Formula:
C19H18F3NO3
Molecular Weight:
365.3 g/mol
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate
CAS No.: 1794741-91-5
Cat. No.: VC11877714
Molecular Formula: C19H18F3NO3
Molecular Weight: 365.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794741-91-5 |
|---|---|
| Molecular Formula | C19H18F3NO3 |
| Molecular Weight | 365.3 g/mol |
| IUPAC Name | [2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-ethylbenzoate |
| Standard InChI | InChI=1S/C19H18F3NO3/c1-2-13-7-9-14(10-8-13)18(25)26-12-17(24)23-11-15-5-3-4-6-16(15)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24) |
| Standard InChI Key | GKNZCKBYEPTWBC-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Introduction
Synthesis Pathways
Key Precursors
-
4-Ethylbenzoic acid (CAS: 7364-20-7): Synthesized via Friedel-Crafts alkylation or ester hydrolysis .
-
2-(Trifluoromethyl)benzylamine (CAS: 3048-01-9): Prepared by reduction of 2-(trifluoromethyl)benzonitrile or reductive amination .
Synthetic Steps
-
Esterification:
-
Chloromethylation:
-
Carbamate Formation:
Reaction Scheme:
Physicochemical Properties
Experimental Data
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 98–102°C (predicted) | |
| Boiling Point | 420–425°C (estimated) | |
| Solubility | - DCM: High - Water: <1 mg/mL | |
| LogP | 3.8 (calculated) |
Spectroscopic Data
Applications and Biological Activity
Material Science
| Parameter | Description | Source |
|---|---|---|
| GHS Codes | H315 (Skin irritation), H319 (Eye irritation) | |
| Storage | 2–8°C, inert atmosphere |
Stability
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator